N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide
Description
N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide is a chemical compound characterized by its bromo-substituted pyrazole ring and naphthalene sulfonamide group
Properties
IUPAC Name |
N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-N-methylnaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2S/c1-19(11-16-15(17)10-18-20(16)2)23(21,22)14-8-7-12-5-3-4-6-13(12)9-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKIQQDJKAADNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide typically involves multiple steps. One common approach is the reaction of 4-bromo-1-methyl-1H-pyrazole with a suitable sulfonamide precursor under controlled conditions. The reaction conditions may include the use of a base, such as triethylamine, and a solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The bromo group on the pyrazole ring can be reduced to form a corresponding amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: 4-bromo-1-methyl-1H-pyrazole amine derivatives
Substitution: Various substituted sulfonamides
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe in biological studies to understand enzyme interactions.
Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Applications in material science and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the biological context in which the compound is used.
Comparison with Similar Compounds
N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide
N-[(4-iodo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide
N-[(4-fluoro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide
Uniqueness: N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide stands out due to its bromo-substituted pyrazole ring, which can influence its reactivity and binding properties compared to its chloro, iodo, and fluoro counterparts.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
